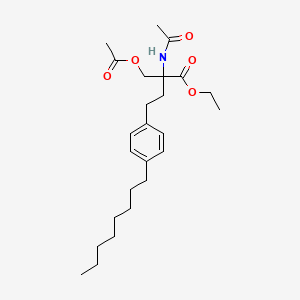
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod is a derivative of Fingolimod, a well-known immunomodulating medication used primarily in the treatment of multiple sclerosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod involves multiple steps, starting from the basic structure of Fingolimod. The process includes the removal of hydroxymethyl groups and the addition of carboxyethyl and N,O-diacetyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod has been explored for various scientific research applications, including:
Chemistry: Studying its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigating its effects on cellular processes and potential as a tool for studying cell signaling pathways.
Medicine: Evaluating its potential therapeutic effects and safety profile in comparison to Fingolimod.
Industry: Exploring its use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod involves modulation of sphingosine 1-phosphate receptors, similar to Fingolimod. This modulation affects lymphocyte migration and immune response, making it a potential candidate for immunomodulatory therapies. The molecular targets and pathways involved include the sphingosine 1-phosphate receptor signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fingolimod: The parent compound, used in the treatment of multiple sclerosis.
FTY720: Another derivative of Fingolimod with similar immunomodulatory effects.
Siponimod: A related compound with selective sphingosine 1-phosphate receptor modulation.
Uniqueness
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. These differences could potentially lead to distinct therapeutic applications and safety profiles .
Eigenschaften
Molekularformel |
C25H39NO5 |
|---|---|
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
ethyl 2-acetamido-2-(acetyloxymethyl)-4-(4-octylphenyl)butanoate |
InChI |
InChI=1S/C25H39NO5/c1-5-7-8-9-10-11-12-22-13-15-23(16-14-22)17-18-25(26-20(3)27,19-31-21(4)28)24(29)30-6-2/h13-16H,5-12,17-19H2,1-4H3,(H,26,27) |
InChI-Schlüssel |
RASOPWGIIRKCOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


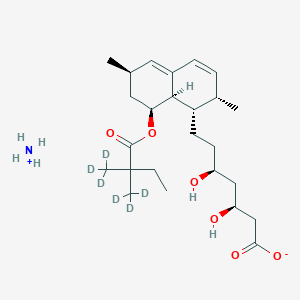
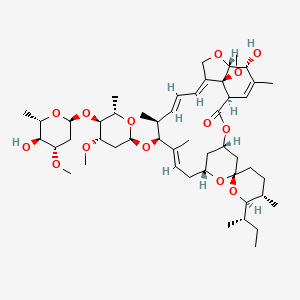
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)

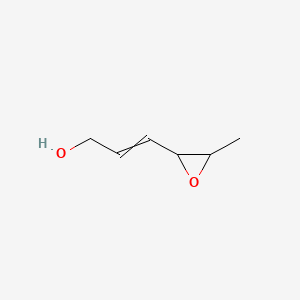
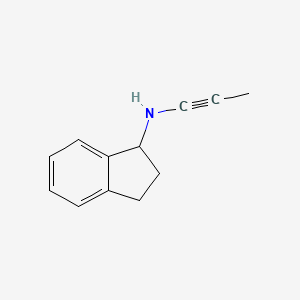
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)

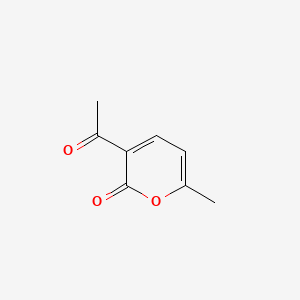
![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
